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Compound of Interest

Compound Name: Flesinoxan

Cat. No.: B1672771 Get Quote

Introduction

Flesinoxan is a potent and selective 5-HT1A receptor partial/near-full agonist belonging to the

phenylpiperazine chemical class.[1] Initially investigated as a potential antihypertensive agent,

its significant antidepressant and anxiolytic properties were later discovered in preclinical

studies.[1] This led to its evaluation in human pilot studies for major depressive disorder, where

it demonstrated considerable efficacy and good tolerability.[1][2] Despite these promising

findings, the clinical development of flesinoxan was discontinued due to internal corporate

decisions.[1] Nevertheless, flesinoxan remains a valuable tool in neuroscience research for

elucidating the role of the 5-HT1A receptor in various physiological and pathological processes.

This guide provides an in-depth technical overview of flesinoxan, focusing on its chemical

properties, pharmacology, associated signaling pathways, and key experimental

methodologies.

Chemical and Physical Properties
Flesinoxan is chemically designated as 4-fluoro-N-(2-{4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-

1,4-benzodioxin-5-yl]piperazin-1-yl}ethyl)benzamide. Its chemical structure and properties are

summarized below.
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Property Value Reference

Molecular Formula C22H26FN3O4

Molar Mass 415.465 g·mol−1

CAS Number 98206-10-1

PubChem CID 57347
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Pharmacology
Mechanism of Action
Flesinoxan exerts its effects by acting as a high-affinity agonist at serotonin 1A (5-HT1A)

receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in

modulating serotonergic neurotransmission. 5-HT1A receptors are found in two main locations

in the brain:

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in

the raphe nuclei. Activation of these autoreceptors by agonists like flesinoxan inhibits the

firing of serotonergic neurons, thereby reducing the synthesis and release of serotonin.

Postsynaptic Heteroreceptors: Located on non-serotonergic neurons in various brain

regions, including the hippocampus, cortex, and limbic areas. Activation of these receptors

mediates the direct postsynaptic effects of serotonin and its agonists.

The antidepressant and anxiolytic effects of 5-HT1A agonists are thought to be mediated by the

desensitization of presynaptic autoreceptors following chronic administration, leading to a

restoration of serotonergic neurotransmission, coupled with the continued activation of

postsynaptic heteroreceptors.
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Binding Affinity and Selectivity
Flesinoxan exhibits high affinity and selectivity for the 5-HT1A receptor over other receptor

types, including other serotonin receptor subtypes and dopaminergic and adrenergic receptors.

Receptor/Binding
Site

pKi Ki (nM) Reference

5-HT1A 8.91 ~1.23

D2 Dopaminergic < 6 > 1000

Alpha-1-Adrenergic < 6 > 1000

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding

affinity.

Pharmacokinetics and Pharmacodynamics
In rats, the pharmacokinetics of flesinoxan can be described by a three-compartment model

following intravenous administration. Pharmacodynamic studies in both animals and humans

have demonstrated that flesinoxan induces a dose-dependent hypothermic response and

modulates the secretion of several hormones, including increases in cortisol, ACTH, growth

hormone, and prolactin. These physiological responses are considered reliable markers of 5-

HT1A receptor engagement in vivo.

Signaling Pathways
Activation of the 5-HT1A receptor by an agonist like flesinoxan initiates a cascade of

intracellular signaling events. The primary pathway involves coupling to inhibitory G-proteins,

specifically Gαi and Gαo.

G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational

change, leading to the dissociation of GDP from the Gα subunit and the binding of GTP. This

causes the dissociation of the Gα-GTP and Gβγ subunits.

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl

cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP) and
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subsequently reduced activity of protein kinase A (PKA).

Ion Channel Modulation: The Gβγ subunit directly interacts with and opens G-protein-

coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux,

hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Additionally, G-protein activation can inhibit voltage-gated calcium channels, further reducing

neuronal firing.

Other Pathways: Beyond the classical pathway, 5-HT1A receptor activation has also been

linked to the modulation of other signaling cascades, such as the MAPK/ERK and PI3K/Akt

pathways, which are involved in processes like neurogenesis and neuronal plasticity.
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Flesinoxan-Induced 5-HT1A Receptor Signaling
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Workflow for Competitive Radioligand Binding Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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